

tautomerism in 3-hydroxy-1H-indazole derivatives

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Compound of Interest

Compound Name: 3-hydroxy-1H-indazole-5-carboxylic acid

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An In-Depth Technical Guide on Tautomerism in 3-Hydroxy-1H-Indazole Derivatives

Introduction

Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.^[1] Its derivatives are integral to a wide array of pharmacologically active agents, including those with anti-inflammatory, anti-tumor, and anti-HIV properties.^{[2][3]} The biological function of these molecules is intrinsically tied to their three-dimensional structure and the precise arrangement of hydrogen bond donors and acceptors. A critical and influential aspect of indazole chemistry is tautomerism, the phenomenon where isomers, known as tautomers, exist in dynamic equilibrium.^{[1][4]}

This guide provides a comprehensive technical examination of the tautomerism in 3-hydroxy-1H-indazole derivatives. We will explore the primary tautomeric forms, the physicochemical factors that govern their equilibrium, quantitative analysis of their relative stabilities, and the detailed experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.

Tautomeric Forms and Equilibrium

Indazoles can theoretically exist in three annular tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.^[3] For 3-hydroxy-1H-indazole derivatives, the most relevant equilibrium is the

prototropic tautomerism involving the hydroxy group and the pyrazole ring nitrogens. This results in two principal tautomeric forms: the 3-hydroxy-1H-indazole (often referred to as the "enol" or lactim form) and the 1,2-dihydro-3H-indazol-3-one (the "keto" or lactam form). The 3-hydroxy-2H-indazole is another possible, though often less stable, tautomer.

The 1H-indazole tautomer possesses a benzenoid structure and is generally the most thermodynamically stable form for the parent indazole system.[\[1\]](#)[\[5\]](#)[\[6\]](#) The 1,2-dihydro-3H-indazol-3-one form, by contrast, has a quinonoid character. The equilibrium between these forms is dynamic and can be significantly influenced by the surrounding chemical environment and substitution patterns.

Caption: Prototropic tautomerism in 3-hydroxy-1H-indazole.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors.

Substituent Effects

The electronic nature of substituents on the indazole core can modulate the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective forms by altering the electron density and charge distribution within the heterocyclic system. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.[\[1\]](#)

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are critical in determining the predominant tautomer in solution.[\[1\]](#)[\[7\]](#)

- **Polar Solvents:** Polar solvents can stabilize the tautomer with the larger dipole moment. Computational studies on related systems suggest that the keto/lactam forms often have a higher dipole moment and are thus stabilized by polar environments.[\[8\]](#)
- **Hydrogen-Bonding Solvents:** Solvents capable of acting as hydrogen bond donors or acceptors can interact differently with the N-H and O-H protons of the tautomers, shifting the

equilibrium.[9] In some cases, intermolecular hydrogen bonding with the solvent can disrupt intramolecular hydrogen bonds that might stabilize a particular tautomer.[10]

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of tautomers are quantified by the equilibrium constant ($K_T = [\text{keto}]/[\text{enol}]$) and the corresponding Gibbs free energy difference ($\Delta G = -RT \ln K_T$). While comprehensive experimental data for a wide range of 3-hydroxy-1H-indazole derivatives is sparse, computational chemistry provides reliable estimates.

Table 1: Calculated Relative Energies for Tautomerism in Related Indazole Systems

Compound System	Tautomer Comparison	Method	Basis Set	Solvent	ΔE (kcal/mol)	Predominant Form	Reference
Indazole (Parent)	2H-Indazole vs. 1H-Indazole	MP2	6-31G**	Gas Phase	~3.6	1H-Indazole	[1]
1,5,6,7-Tetrahydro-4H-indazol-4-one	1H vs. 2H	B3LYP	6-31G**	Gas Phase	0.4 - 0.7	2H	[11][12]
1,5,6,7-Tetrahydro-4H-indazol-4-one	OH vs. 2H	B3LYP	6-31G**	Gas Phase	10.8 - 12.0	2H	[11][12]
3-phenyl-2,4-pentanedione	Enol vs. Keto	DFT/B3LYP	6-31+G(d)	Gas Phase	17.89	Keto	[13]

| 3-phenyl-2,4-pentanedione | Enol vs. Keto | DFT/B3LYP | 6-31+G(d) | Water | 16.50 | Keto | [\[13\]](#) |

Note: Data from related systems is presented to illustrate the magnitude of energy differences and the methodologies used. Direct experimental K_T values for 3-hydroxy-1H-indazole derivatives are not widely published.

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is required for the unambiguous characterization of tautomeric forms.

Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To identify the predominant tautomer in solution by analyzing chemical shifts and coupling constants.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the 3-hydroxy-1H-indazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). A range of solvents should be used to assess environmental effects.
 - Data Acquisition: Record ^1H , ^{13}C , and ^{15}N NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
 - Analysis:
 - ^1H NMR: The 3-hydroxy tautomer will show a characteristic O-H proton signal, while the indazol-3-one form will exhibit two N-H signals. The chemical shift of the proton at position 3 (H-3) is also diagnostic; it is typically more deshielded in 2H-isomers compared to 1H-isomers.[\[14\]](#)
 - ^{13}C NMR: The key resonance is C-3. In the 3-hydroxy form, C-3 will have a chemical shift characteristic of a carbon in an enol system. In the indazol-3-one form, C-3 will show a downfield shift typical of a carbonyl carbon (>160 ppm).

- ^{15}N NMR: The nitrogen chemical shifts are highly sensitive to the tautomeric state and provide definitive evidence.

5.1.2 Infrared (IR) Spectroscopy

- Objective: To identify key functional groups characteristic of each tautomer.
- Methodology:
 - Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for oils).
 - Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
 - Analysis: Look for characteristic vibrational bands. The indazol-3-one (keto) form will display a strong C=O stretching absorption around $1650\text{-}1700\text{ cm}^{-1}$. The 3-hydroxy (enol) form will lack this band but will show a broad O-H stretching band around $3200\text{-}3600\text{ cm}^{-1}$.

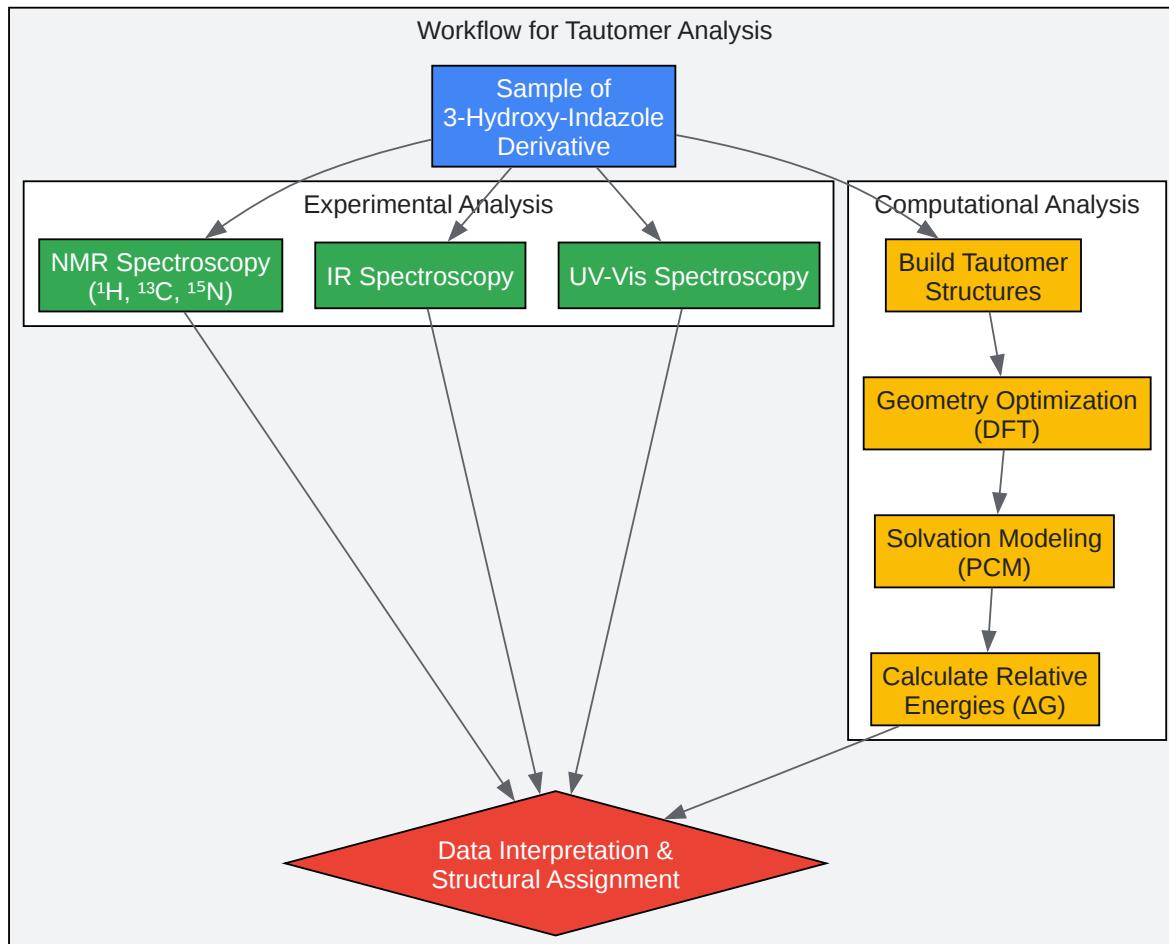
5.1.3 UV-Visible (UV-Vis) Spectroscopy

- Objective: To observe differences in the electronic transitions of the conjugated systems.
- Methodology:
 - Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
 - Data Acquisition: Record the absorption spectrum over a range of $\sim 200\text{-}500\text{ nm}$.
 - Analysis: The benzenoid system of the 3-hydroxy-1H-indazole and the quinonoid system of the 1,2-dihydro-3H-indazol-3-one are different chromophores and will exhibit distinct λ_{max} values. Solvatochromic shifts can provide further insight into the nature of the predominant tautomer in different environments.^[7]

Computational Protocol

5.2.1 Density Functional Theory (DFT) Calculations

- Objective: To calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution.
- Methodology:
 - Structure Generation: Build the 3D structures of all possible tautomers (3-hydroxy-1H, 1,2-dihydro-3H-one, 3-hydroxy-2H).
 - Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[\[8\]](#)
 - Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
 - Solvation Modeling: To simulate solvent effects, repeat the optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[\[8\]](#)
 - Energy Analysis: Compare the final electronic energies (with ZPVE and thermal corrections) of the tautomers to determine their relative stabilities (ΔE or ΔG).



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Caption: Integrated workflow for tautomer analysis.

Biological and Pharmacological Significance

The tautomeric state of a 3-hydroxy-1H-indazole derivative is not merely a chemical curiosity; it has profound implications for its biological activity. The two primary tautomers present different pharmacophoric features:

- 3-Hydroxy-1H-indazole: Presents an aromatic N-H hydrogen bond donor and a phenolic-like O-H group that can act as both a donor and an acceptor.
- 1,2-Dihydro-3H-indazol-3-one: Presents two amide-like N-H hydrogen bond donors and a carbonyl (C=O) hydrogen bond acceptor.

This difference in hydrogen bonding capacity, along with changes in shape and polarity, dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. A shift in the tautomeric equilibrium upon moving from an aqueous physiological environment to a nonpolar binding cleft can act as a "tautomeric switch," modulating biological activity. Therefore, understanding and controlling the tautomeric preference is a critical aspect of rational drug design for this class of compounds.[\[4\]](#)[\[15\]](#)[\[16\]](#)

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